molecular formula C20H16N2O B14041705 7-methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole

7-methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole

Cat. No.: B14041705
M. Wt: 300.4 g/mol
InChI Key: GEBJRZUSAZLWAE-JXMROGBWSA-N
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Description

7-Methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This particular compound is known for its unique structure, which includes a methoxy group and a phenylethenyl group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core . The methoxy and phenylethenyl groups are then introduced through subsequent reactions, such as alkylation and Heck coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological effects. For instance, it could inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole stands out due to its unique phenylethenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific applications in research and medicine.

Properties

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

7-methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C20H16N2O/c1-23-15-8-9-16-17-11-12-21-18(20(17)22-19(16)13-15)10-7-14-5-3-2-4-6-14/h2-13,22H,1H3/b10-7+

InChI Key

GEBJRZUSAZLWAE-JXMROGBWSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C=CC4=CC=CC=C4

Origin of Product

United States

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